Welcome to the BenchChem Online Store!
molecular formula C10H7NO5 B1403305 Methyl 7-nitrobenzofuran-2-carboxylate CAS No. 114305-84-9

Methyl 7-nitrobenzofuran-2-carboxylate

Cat. No. B1403305
M. Wt: 221.17 g/mol
InChI Key: PQGBOQMEUQWTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09428508B2

Procedure details

A mixture of 2-hydroxy-3-nitrobenzaldehyde (4.3 g, 25.7 mmol), dimethyl 2-bromomalonate (5.95 g, 28.3 mmol), potassium carbonate (5.32 g, 38.6 mmol) and tetra-n-butylammonium bromide (0.8 g, 2.5 mmol) in toluene (100 mL) was heated at reflux with a Dean-Start trap for 5 hours. After cooling to room temperature, the mixture was evaporated and purified by silica gel chromatography (dichloromethane) to afford the product methyl 7-nitrobenzofuran-2-carboxylate (4.6 g, yield 81%). 1H NMR (400 MHz, CDCl3) δ ppm 8.31-8.33 (dd, 1H, J=1.2 Hz, 8.0 Hz), 8.02-8.04 (dd, 1H, J=1.2 Hz, 8.0 Hz), 7.66 (s, 1H), 7.46-7.50 (t, 1H, J=8.0 Hz), 4.03 (s, 3H).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.Br[CH:14](C(OC)=O)[C:15]([O:17][CH3:18])=[O:16].C(=O)([O-])[O-].[K+].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[N+:10]([C:9]1[C:2]2[O:1][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:4][C:3]=2[CH:6]=[CH:7][CH:8]=1)([O-:12])=[O:11] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1[N+](=O)[O-]
Name
Quantity
5.95 g
Type
reactant
Smiles
BrC(C(=O)OC)C(=O)OC
Name
Quantity
5.32 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux with a Dean-Start trap for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=2C=C(OC21)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.